molecular formula C10H12O4 B8175583 4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one

4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one

Cat. No. B8175583
M. Wt: 196.20 g/mol
InChI Key: JZJCWQKETIWUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • HIV Protease Inhibitors : Derivatives like 6-phenyl-4-hydroxy-pyran-2-ones have potential as HIV protease inhibitors. Polar substituents could enhance their activity (Steinbaugh et al., 1996).

  • Antioxidant Activity : Compounds synthesized from a pseudo-multicomponent reaction involving 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl derivatives show excellent antioxidant properties (Saher et al., 2018).

  • Poly-oxygenated Compound Synthesis : A study developed a one-pot method for obtaining 6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one from bio-based 2,5-bis-hydroxymethylfuran, offering access to poly-oxygenated compounds under mild conditions (Gelmini et al., 2016).

  • Antimicrobial Properties : Derivatives with bulkier C-2 substituents, such as 6-hydroxy-2H-pyran-3(6H)-one, exhibit significant antimicrobial activity against gram-positive bacteria (Georgiadis et al., 1992).

  • Anti-corrosion Performance : Pyran-2-one derivatives have shown promising anti-corrosion performance on mild steel in acidic mediums (El Hattak et al., 2021).

  • Synthesis of Biologically Active Compounds : Various studies have demonstrated efficient methods for synthesizing biologically active compounds from 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl derivatives and similar structures (Zhiani, 2016); (Hoseinpour et al., 2020).

  • Medicinal Applications : Dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, synthesized using 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, have potential medicinal applications in various fields (Borah et al., 2021).

  • Pharmaceutical Intermediates : The synthesis of maltol, ethyl maltol, and pyromeconic acid from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones facilitates the production of pharmaceutical intermediates (Torii et al., 1976).

  • Biomedical Applications : Electrocatalytic and multicomponent approaches have been developed for synthesizing medicinally relevant pyrano[4,3-b]pyran scaffolds, showcasing potential for biomedical applications (Elinson et al., 2013).

properties

IUPAC Name

4-hydroxy-6-(2-oxopentyl)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-3-7(11)4-9-5-8(12)6-10(13)14-9/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJCWQKETIWUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC(=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.